molecular formula C22H35N5O2 B6099839 1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol

1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B6099839
M. Wt: 401.5 g/mol
InChI Key: VAVYCSCXOYFFBX-UHFFFAOYSA-N
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Description

1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a combination of imidazole and piperazine moieties

Preparation Methods

The synthesis of 1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves multiple steps. The general synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole moiety can interact with metal ions and enzymes, while the piperazine moiety can modulate receptor activity . These interactions lead to the modulation of various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-[4-[[3-(2-Methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-[[3-(2-methylimidazol-1-yl)propylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O2/c1-19-24-9-11-27(19)10-3-8-23-16-20-4-6-22(7-5-20)29-18-21(28)17-26-14-12-25(2)13-15-26/h4-7,9,11,21,23,28H,3,8,10,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVYCSCXOYFFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCNCC2=CC=C(C=C2)OCC(CN3CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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